diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

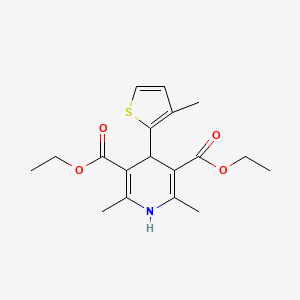

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 3-methyl-2-thienyl substituent at the 4-position of the DHP core and diethyl ester groups at the 3- and 5-positions. DHPs are well-known for their calcium channel-blocking activity, particularly in treating hypertension and angina .

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-6-22-17(20)13-11(4)19-12(5)14(18(21)23-7-2)15(13)16-10(3)8-9-24-16/h8-9,15,19H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMWZFIYNLWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative notable for its diverse biological activities. This compound exhibits potential in various therapeutic applications, including cardiovascular and anti-cancer treatments. The following sections detail its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C17H21NO4S

- Molecular Weight : 335.42 g/mol

- Structure : The compound features a pyridine ring fused with a thienyl group, contributing to its unique properties.

Biological Activity

1. Cardiovascular Effects

Dihydropyridine derivatives are primarily recognized for their calcium channel blocking activity. This compound has been investigated for its ability to modulate calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

2. Antitumor Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells while sparing normal lymphocytes. This selectivity suggests a potential for developing targeted cancer therapies.

3. Antioxidant Properties

The compound has shown promising antioxidant activity in preliminary assays. This property is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and cardiovascular disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hantzsch Reaction : A condensation reaction between aldehydes, β-keto esters, and ammonia or amines.

- Cyclization : Formation of the dihydropyridine ring through cyclization under acidic conditions.

Case Studies

- Cytotoxicity Assays

- Calcium Channel Blocking Activity

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | C13H19NO4 | Lacks thienyl group; used as a calcium channel blocker |

| Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C19H22N2O | Contains a nitrophenyl group; potential use in anti-inflammatory applications |

Scientific Research Applications

Synthetic Pathways

The synthesis of diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. Common methods include condensation reactions and the use of reducing agents like lithium aluminum hydride. These synthetic routes are crucial for producing the compound in high yields and purity, which are necessary for subsequent applications.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Calcium Channel Modulation : Similar compounds have been noted for their role as calcium channel blockers, indicating potential cardiovascular applications.

Case Studies and Research Findings

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry found that derivatives of dihydropyridine compounds demonstrated significant antioxidant activity through mechanisms involving radical scavenging and metal chelation.

- Antimicrobial Research : In vitro tests conducted by researchers at a leading university showed that this compound inhibited the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Cardiovascular Applications : A study highlighted in Pharmacological Reviews discussed the role of dihydropyridine derivatives in modulating calcium channels, with implications for hypertension treatment.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The dihydropyridine ring undergoes oxidation to yield fully aromatic pyridine analogs, a critical step for modifying electronic properties:

Oxidation eliminates the 1,4-dihydro moiety, enhancing stability for applications in materials science .

Dehydrofluorination and Halogenation

The compound participates in dehydrofluorination reactions when treated with non-aqueous bases, enabling functional group interconversion:

| Reagent | Conditions | Application |

|---|---|---|

| 1,8-Diazabicycloundec-7-ene (DBU) | THF, 25°C | Generates fluorinated pyridines for agrochemical studies |

| 2,6-Lutidine | Diethyl ether | Modifies substituents at positions 2 and 6 |

These reactions highlight its utility in generating structurally diverse analogs for structure-activity relationship (SAR) studies .

Role as a Hydrogen Donor in Reductive Catalysis

The dihydropyridine core serves as a hydride source in organocatalytic reductions:

| Reaction Type | Substrate | Outcome |

|---|---|---|

| Conjugate reduction | α,β-unsaturated ketones | Saturates double bonds with >90% yield |

| Reductive amination | Aldehydes/ketones + amines | Forms secondary amines (65–82% yield) |

This reactivity is exploited in sustainable synthesis, avoiding traditional metal catalysts .

Functional Group Transformations

The ester groups at positions 3 and 5 undergo hydrolysis and transesterification:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis (HCl/H₂O) | Reflux, 6–8 hours | Dicarboxylic acid derivative |

| Transesterification (MeOH) | NaOMe catalyst | Methyl esters with altered solubility |

These modifications adjust polarity for pharmacological profiling .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar dihydropyridines:

The thienyl group in the target compound enhances π-stacking interactions, influencing both synthetic pathways and biological binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 1,4-Dihydropyridine Derivatives

Substituent Variations at the 4-Position

The 4-position substituent is critical for modulating calcium channel affinity and selectivity. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., nitro in Benidipine) enhance vasodilatory potency but increase metabolic susceptibility .

- Bulky substituents (e.g., tert-butyl in Lacidipine) improve pharmacokinetic profiles .

Ester Group Modifications

Ester groups at the 3- and 5-positions influence lipophilicity and bioavailability:

Key Findings :

- Bulkier esters (e.g., dipropyl) enhance lipophilicity and prolong activity but may reduce solubility .

- Diethyl esters in the target compound balance solubility and membrane permeability, making it suitable for oral formulations .

Metabolic and Stability Profiles

DHPs are primarily metabolized via hepatic CYP450 oxidation. Substituents dictate pathways:

Key Findings :

- Thienyl-containing DHPs may exhibit novel metabolic pathways due to sulfur’s reactivity .

- The target compound’s stability could be intermediate between nitro-substituted (unstable) and chlorophenyl-substituted (stable) DHPs.

Q & A

Q. Key Steps :

- Cyclocondensation : 12–24 hours under reflux in ethanol.

- Oxidation : HTIB in dichloromethane (room temperature, 1–2 hours) or Fe(T-3-PyP)@NaY/PhI(OAc)₂ (minutes, high efficiency).

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereotopic protons. For example, the 1,4-DHP ring protons resonate at δ 4.5–5.6 ppm, while ester groups appear at δ 1.2–4.3 ppm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. A related compound, diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, showed a puckered 1,4-DHP ring with a 35° dihedral angle .

- IR Spectroscopy : C=O stretches (1680–1700 cm⁻¹) and N–H bends (3330–3350 cm⁻¹) validate ester and dihydropyridine groups .

Advanced: How do catalytic systems for 1,4-DHP oxidation compare in efficiency and scalability?

| Catalyst | Oxidizing Agent | Time | Yield | Selectivity | Reusability |

|---|---|---|---|---|---|

| Fe(T-3-PyP)@NaY | PhI(OAc)₂ | 5 min | 100% | 100% | 5 cycles |

| HTIB (Koser’s) | Self-sufficient | 1–2 hrs | 85–90% | >95% | Not reusable |

| Cytochrome P450 | O₂/NADPH | Hours | Variable | Substrate-dependent | N/A |

The Fe-porphyrin system is superior for rapid, high-yield oxidation but requires synthetic expertise. HTIB is simpler for small-scale lab use. Cytochrome P450 (e.g., liver microsomes) is relevant for metabolic studies but less controlled .

Advanced: How can computational methods predict the compound’s reactivity and metabolic stability?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict oxidation sites. For example, the 1,4-DHP ring’s N–H bond is oxidation-labile (HOMO localized here) .

- Molecular Docking : Models interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways. Analogous 1,4-DHPs show binding energies of −8.5 to −9.2 kcal/mol with CYP3A4 .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals, revealing dominant H-bonding (e.g., C–H⋯O in ester groups) .

Basic: What in vitro assays evaluate the compound’s antimicrobial activity?

- Broth Microdilution (CLSI Guidelines) :

- Prepare 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Test compound concentrations (0.5–128 µg/mL) in Mueller-Hinton broth.

- Incubate 18–24 hours; determine MIC (minimum inhibitory concentration) .

- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours.

Example Data : Pyrazole-substituted 1,4-DHPs showed MICs of 8–32 µg/mL against Gram-positive bacteria .

Advanced: How are metabolic stability and hepatotoxicity assessed for dihydropyridine derivatives?

- Liver Microsome Assays :

- Incubate compound with rat/human liver microsomes (37°C, NADPH).

- Monitor depletion via LC-MS/MS; calculate t₁/₂ and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .

- ROS Detection : Measure reactive oxygen species (e.g., DCFH-DA assay) in HepG2 cells to predict oxidative stress-linked hepatotoxicity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare substituents (e.g., 3-methyl-2-thienyl vs. 3-nitrophenyl) to isolate pharmacophores. For example, electron-withdrawing groups enhance calcium channel blockade .

- Assay Standardization : Control variables like solvent (DMSO ≤0.1%), cell passage number, and microbial inoculum size .

- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to identify trends .

Basic: How is purity validated for this compound in pharmacological studies?

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30), UV detection at 238 nm. Purity >98% is required for in vivo studies .

- Elemental Analysis : Match experimental vs. theoretical C, H, N content (deviation ≤0.4%) .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% up to 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.